Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is a chemical compound known for its unique structure and properties It is characterized by a long docosyl chain attached to a pyridinium ring, which is further substituted with a hydroxyphenyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Ring: The pyridinium ring is synthesized through a reaction between pyridine and an appropriate alkylating agent.
Attachment of the Docosyl Chain: The docosyl chain is introduced via a nucleophilic substitution reaction, where a docosyl halide reacts with the pyridinium ring.
Introduction of the Hydroxyphenyl Ethenyl Group: The final step involves the addition of the hydroxyphenyl ethenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can replace the bromide ion.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted pyridinium compounds.
Substitution: Azide or thiolate-substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) involves its interaction with biological membranes. The long docosyl chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the pyridinium ring can participate in electrostatic interactions with negatively charged cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Docosyl-4-[2-(4-methoxyphenyl)ethenyl]pyridin-1-ium bromide: Similar structure but with a methoxy group instead of a hydroxy group.
1-Docosyl-4-[2-(4-chlorophenyl)ethenyl]pyridin-1-ium bromide: Contains a chlorophenyl group instead of a hydroxyphenyl group.
Uniqueness
Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1) is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and biological activity. The hydroxy group can form hydrogen bonds, enhancing its interaction with biological targets compared to its methoxy or chloro analogs.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-[2-(1-docosylpyridin-1-ium-4-yl)ethenyl]phenol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30-36-31-28-34(29-32-36)23-22-33-24-26-35(37)27-25-33;/h22-29,31-32H,2-21,30H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFHSVIHWZOGQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698087 |
Source
|
Record name | 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138224-69-8 |
Source
|
Record name | 1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.